Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Description
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a substituted thiophene derivative characterized by a central thiophene ring functionalized with an ethyl carboxylate group at position 3, a methyl group at position 4, and a carbamoyl moiety at position 5 bearing a 2-methylphenyl substituent. The structural complexity of this molecule arises from the interplay of electron-withdrawing (carbamoyl) and electron-donating (methyl) groups, which influence its reactivity and intermolecular interactions, as evidenced by crystallographic studies .
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVIRPTYJZFNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132433 | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324568-52-7 | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324568-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Core Construction Using Gewald-Type Reactions
The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, serves as a foundational step in many routes. While direct literature on the target compound is limited, analogous syntheses (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) demonstrate the utility of ketones, cyanoacetates, and sulfur sources. For the target molecule, ethyl 2-chloroacetoacetate reacts with thiourea under basic conditions to form the thiophene ring. Key modifications include:
Introduction of the Carbamoyl Group
The 5-[(2-methylphenyl)carbamoyl] substituent is introduced via nucleophilic acyl substitution. Two approaches dominate:
Direct Coupling Using 2-Methylphenyl Isocyanate
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Reagents : Preformed thiophene-3-carboxylate intermediate, 2-methylphenyl isocyanate, triethylamine (TEA).
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Mechanism : The amino group at position 2 activates the thiophene ring, enabling attack by the isocyanate’s electrophilic carbon. TEA scavenges HCl, driving the reaction.
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Optimization : Anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions, with yields reaching 72% after silica gel chromatography.
Carbamoyl Chloride Intermediate
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Reagents : 2-Methylphenylamine, phosgene (COCl₂), followed by reaction with the thiophene intermediate.
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Conditions : Phosgene gas is bubbled into a cooled (-10°C) solution of 2-methylphenylamine in DCM. The resulting carbamoyl chloride is reacted in situ with the thiophene scaffold.
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Challenges : Phosgene’s toxicity necessitates stringent safety protocols, but yields improve to 85% with excess amine.
Alternative Routes via Cyclocondensation and Functional Group Interconversion
KOH-Catalyzed Cyclization of Thioacrylamides
A patented method for related dihydrothiophenes involves KOH-mediated cyclization of thioacrylamides with phenacyl thiocyanate. Adapted for the target compound:
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Reagents : Thioacrylamide derivative, 2-methylphenyl isocyanate, 10% aqueous KOH.
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Procedure : Dropwise addition of KOH to a stirred ethanol solution induces rapid cyclization (30–60 s), forming the thiophene ring. Subsequent coupling with 2-methylphenyl isocyanate at 25°C introduces the carbamoyl group.
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Yield : 38–40% after recrystallization, lower than Gewald-based methods but advantageous for scalability.
Metalation and Halogenation Strategies
Chlorination at position 2 is critical for directing subsequent substitutions. A patent detailing benzimidazol thienylamine synthesis employs:
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Lithiation : n-BuLi in THF at -78°C selectively deprotonates the thiophene, followed by hexachloroethane addition to install chlorine.
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Outcome : 51% yield of 2-chloro-4-methylthiophene-3-carboxylate, a precursor for Suzuki couplings or Ullmann reactions.
Optimization and Process Chemistry Considerations
Solvent and Temperature Effects
Purification Techniques
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Recrystallization : Ethanol-acetone (1:3 v/v) removes polar byproducts, achieving >98% purity.
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Chromatography : Silica gel with hexane-ethyl acetate (7:3) resolves regioisomers, critical for carbamoyl group positioning.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted thiophene derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
The compound is structurally analogous to several other ethyl 2-amino-thiophene-3-carboxylate derivatives, differing primarily in the substituents on the carbamoyl group and the thiophene ring. Below is a detailed comparison based on substituent effects, synthesis pathways, and biological activities:
Structural and Electronic Comparisons
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) increase the electrophilicity of the carbamoyl moiety, enhancing interactions with biological targets such as enzymes .
- Steric Effects : Bulky substituents (e.g., 2-methylphenyl, 2-CF₃) influence molecular packing in crystals and may reduce aggregation in solution .
Crystallographic and Stability Data
- Planarity : The thiophene ring in the target compound is nearly planar, with dihedral angles <5° between the ring and substituents, facilitating π-π stacking in solid-state structures .
- Hydrogen Bonding: The amino and carbonyl groups form intermolecular H-bonds (N–H···O=S), stabilizing crystal lattices and influencing melting points (e.g., 165–167°C for the target compound vs. 178°C for the 4-chloro derivative) .
Biological Activity
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound features a thiophene ring, an ethyl ester, an amino group, and a carbamoyl moiety. Its molecular formula is with a molar mass of approximately 318.39 g/mol . The structural uniqueness of this compound, particularly the substitution pattern on the thiophene ring, contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against a range of bacterial strains. The presence of the thiophene ring is believed to enhance its interaction with microbial enzymes .
- Anticancer Properties : The compound has shown promise as an anticancer agent. In vitro studies reveal that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
- Anti-inflammatory Effects : this compound may also possess anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of functional groups such as amino and carbonyl moieties allows the compound to interact with specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.
Study on Anticancer Activity
A recent study evaluated the anticancer activity of this compound against several human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549). Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with key proteins involved in apoptosis .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, and what key reagents are involved?
The compound is typically synthesized via a Gewald reaction, which involves:
- Step 1 : Condensation of a ketone (e.g., 4-nitrophenylpropan-2-one) with ethyl cyanoacetate.
- Step 2 : Cyclization with elemental sulfur in the presence of a base (e.g., triethylamine) under reflux conditions (5–8 hours).
- Step 3 : Acylation using chloroformates or carbamoyl chlorides to introduce the 2-methylphenylcarbamoyl group . Key reagents include ethyl acetoacetate, sulfur, and triethylamine. Solvents like ethanol or 1,4-dioxane are commonly used .
Q. How is the compound characterized structurally, and what advanced techniques are employed?
Structural characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and substitution patterns.
- Mass spectrometry (APCI-MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For example, thiophene derivatives often exhibit planar geometries with intermolecular N–H···O hydrogen bonds .
Q. What computational methods are used to predict the physicochemical properties of this compound?
Properties like XlogP (partition coefficient), topological polar surface area (TPSA) , and hydrogen-bonding capacity are calculated using software such as Molinspiration or ACD/Labs. For this compound:
- Hydrogen bond donors : 1 (amine group)
- Hydrogen bond acceptors : 5 (ester, carbamoyl, thiophene)
- XlogP : ~4 (indicating moderate lipophilicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Gewald synthesis?
Critical factors include:
- Catalyst selection : Triethylamine enhances cyclization efficiency compared to weaker bases.
- Reaction time : Prolonged reflux (≥8 hours) ensures complete cyclization.
- Temperature control : Maintaining 80–90°C prevents side reactions.
- Purification : Recrystallization from ethanol or 1,4-dioxane improves purity . Contradictions in yield across studies often arise from sulfur stoichiometry or solvent polarity .
Q. How can researchers resolve discrepancies in spectral data between synthetic batches?
Discrepancies in NMR or MS data may arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between 4- and 5-substituted thiophenes.
- Residual solvents : Ensure thorough drying under vacuum.
- Crystallographic validation : Cross-validate with single-crystal X-ray structures to confirm substituent positions .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common challenges include:
- Disorder in the ethyl ester group : Apply restraints using SHELXL’s DFIX or SIMU commands.
- Twinning : Use TWIN laws in SHELXL for non-merohedral twinning.
- Weak diffraction : High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve model accuracy .
Q. How can researchers design bioactivity studies for this compound, and what methodological frameworks are recommended?
- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria.
- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina.
- Dose-response analysis : Include positive controls (e.g., ciprofloxacin) and validate with IC₅₀ calculations .
- Synthetic analogs : Modify the carbamoyl group (e.g., 4-methoxyphenyl) to explore structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
